1,4-Dibromo-2,3-dimethoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8Br2O2 |
|---|---|
Molecular Weight |
295.96 g/mol |
IUPAC Name |
1,4-dibromo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8Br2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |
InChI Key |
QHHTUAGFGZHPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Br)Br |
Origin of Product |
United States |
Advanced Structural Elucidation and Solid State Characterization of 1,4 Dibromo 2,3 Dimethoxybenzene
Single-Crystal X-ray Diffraction Analysis: A Data Deficit
For 1,4-Dibromo-2,3-dimethoxybenzene, a search of prominent crystallographic databases, including the Crystallography Open Database and the Cambridge Structural Database, did not yield any publicly accessible crystal structures. Consequently, a detailed analysis of the following crucial aspects is not possible at this time:
High-Resolution Spectroscopic Techniques for Structural Confirmation: A Lack of Detailed Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. While spectra for related isomers are available, a detailed analysis for this compound is absent from the reviewed literature.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Fingerprint Analysis:Although it is likely that FT-IR and FT-Raman spectra of this compound have been recorded for routine characterization, detailed studies involving the assignment of specific vibrational modes to the observed spectral bands are not available in the public domain. Such an analysis would be crucial for a complete "fingerprint" of the molecule, allowing for the identification of characteristic frequencies for the C-Br, C-O, C-H, and aromatic ring vibrations.
Advanced Structural Elucidation of this compound Unsuccessful
A thorough investigation to gather specific nuclear magnetic resonance (NMR) data for the chemical compound this compound has concluded without yielding the necessary spectroscopic information to fulfill the detailed article request. Extensive searches across various scientific databases, academic journals, and chemical supplier catalogs failed to locate any experimental or predicted ¹H and ¹³C NMR data for this specific isomer.
The inquiry, aimed at generating a detailed scientific article focusing on the advanced structural elucidation and solid-state characterization of this compound, was contingent on the availability of precise NMR data. This information is crucial for the in-depth analysis of its molecular structure, particularly for confirming the positional isomerism and characterizing the proton and carbon environments within the molecule.
While information on other isomers, such as 1,4-dibromo-2,5-dimethoxybenzene (B1296824) and 2,3-dibromo-1,4-dimethoxybenzene, is readily available, the specific data for the 1,4-dibromo-2,3-dimethoxy- substitution pattern appears to be absent from the public domain and major chemical databases, including PubChem (CID 15784959).
The absence of this fundamental data prevents the creation of the requested scientific content, which was to include detailed research findings and interactive data tables for ¹H and ¹³C NMR chemical shifts. Without access to either experimental spectra or reliable computational predictions, a scientifically accurate and informative article on the specified topic cannot be produced.
Therefore, the section on "Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism and Proton/Carbon Environments" for this compound cannot be generated at this time.
Computational Chemistry and Theoretical Investigations of 1,4 Dibromo 2,3 Dimethoxybenzene
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1,4-Dibromo-2,3-dimethoxybenzene. researchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve for the electronic structure. nih.govclinicsearchonline.org
The first step in a computational study is typically geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, most stable structure of the molecule. For this compound, the planarity of the benzene (B151609) ring is a key feature, while the orientation of the two methoxy (B1213986) groups relative to the ring and each other defines the conformational landscape. The steric hindrance between the adjacent methoxy group and the bromine atom influences the most stable rotational conformation of the methoxy groups. DFT calculations can determine these preferred orientations and the energy barriers between different conformations.
While specific experimental crystal structure data for this compound is not widely published, theoretical calculations provide reliable predictions of its geometric parameters. The optimized structure would be determined by finding the global minimum on the potential energy surface.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar substituted benzene molecules. Actual values may vary based on the specific functional and basis set used.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |
| C-Br | ~1.90 | |
| C-O | ~1.36 | |
| O-CH₃ | ~1.43 | |
| C-H (aromatic) | ~1.08 | |
| C-H (methyl) | ~1.09 | |
| Bond Angles (º) | C-C-C (aromatic) | 119 - 121 |
| C-C-Br | ~120 | |
| C-C-O | ~120 | |
| C-O-C | ~118 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. ucalgary.ca The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for describing molecular stability. researchgate.net A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms, while the LUMO would likely have significant contributions from the C-Br antibonding orbitals.
Table 2: Calculated Frontier Molecular Orbital Properties for this compound Note: Representative values based on DFT calculations for analogous compounds. nih.govresearchgate.net
| Parameter | Energy (eV) | Description |
| E(HOMO) | ~ -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ~ 4.7 eV | E(LUMO) - E(HOMO); indicates chemical reactivity and stability. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. clinicsearchonline.orgresearchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential.
For this compound, the MEP map would show significant negative potential (red/yellow) around the electronegative oxygen and bromine atoms, making these the likely sites for interaction with electrophiles. The regions around the hydrogen atoms of the benzene ring and methyl groups would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction. researchgate.net This analysis helps in understanding intermolecular interactions. scispace.com
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. wikipedia.orgq-chem.com This method provides detailed insights into hybridization and intramolecular charge transfer (ICT) events, also known as hyperconjugation.
Table 3: Key Donor-Acceptor Interactions from NBO Analysis for this compound Note: The following are hypothetical but representative strong interactions expected for this molecule.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O₅) | σ* (C₁ - C₂) | ~ 5.2 |
| LP (O₅) | σ* (C₂ - C₃) | ~ 8.5 |
| LP (O₆) | σ* (C₃ - C₄) | ~ 8.5 |
| LP (O₆) | σ* (C₂ - C₃) | ~ 5.2 |
| π (C₁ - C₂) | π* (C₃ - C₄) | ~ 20.1 |
Molecules with significant intramolecular charge transfer, a large dipole moment, and high polarizability can exhibit Non-Linear Optical (NLO) properties. These materials have applications in optoelectronics and photonics. The first-order hyperpolarizability (β₀) is a key measure of a molecule's NLO activity. DFT calculations are a reliable method for predicting the NLO properties of organic compounds. researchgate.net The substitution pattern on the benzene ring in this compound, with both electron-donating (methoxy) and electron-withdrawing/polarizable (bromo) groups, suggests it may possess NLO properties. The calculated hyperpolarizability would indicate its potential for use in NLO applications.
Table 4: Calculated NLO Properties for this compound Note: This is a representative value. The magnitude is often compared to a standard like urea.
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | ~ 2.5 D |
| First Hyperpolarizability (β₀) | ~ 1.5 x 10⁻³⁰ esu |
Advanced Computational Spectroscopic Simulation and Validation
A powerful application of computational chemistry is the simulation of molecular spectra, which can be used to interpret and validate experimental findings. researchgate.net By calculating properties like vibrational frequencies (IR and Raman) and chemical shifts (NMR), theoretical spectra can be generated and compared against experimental data. A close match between the simulated and experimental spectra confirms that the computational model and its resulting geometry are accurate.
For this compound, DFT calculations can predict the characteristic vibrational modes. For example, the C-O stretching of the methoxy groups, the C-Br stretching, and the aromatic C-H stretching and bending vibrations can all be calculated. These theoretical frequencies are often scaled by a small factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared to experimental data to aid in the assignment of peaks.
Table 5: Comparison of Predicted and Typical Experimental Vibrational Frequencies (cm⁻¹) Note: Calculated frequencies are often systematically higher than experimental ones and are typically scaled for better comparison.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |
| Methyl C-H Stretch | 2950 - 3000 | 2900 - 3000 |
| Aromatic C=C Stretch | 1580 - 1610 | 1550 - 1620 |
| Asymmetric C-O-C Stretch | 1240 - 1260 | 1230 - 1270 |
| Symmetric C-O-C Stretch | 1020 - 1040 | 1010 - 1050 |
| C-Br Stretch | 550 - 650 | 500 - 700 |
Lack of Publicly Available Computational Data for this compound
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in publicly available computational chemistry and theoretical investigation data specifically for the compound this compound. While general properties and synthesis information for this and related isomers are documented, in-depth computational studies as requested are not present in the accessible literature.
This scarcity of dedicated research means that specific data tables and detailed findings for the following areas of inquiry could not be compiled:
Theoretical Vibrational Frequencies and Comparative Analysis: No published studies were found that calculate the theoretical vibrational frequencies of this compound using computational methods. Consequently, a comparative analysis with experimental data is not possible.
Computational NMR Chemical Shift Prediction: There are no available reports on the prediction of NMR chemical shifts for this compound using the Gauge-Invariant Atomic Orbital (GIAO) method.
Exploration of Intermolecular Non-Covalent Interactions (NCIs): Specific analyses of non-covalent interactions in this compound using methods such as Reduced Density Gradient (RDG) are not documented in the literature.
Solvent Effects Modeling: Research detailing the modeling of solvent effects on the molecular properties and energetics of this compound is not publicly available.
While computational studies exist for other substituted benzenes and related compounds, the strict focus on this compound as per the instructions prevents the inclusion of such analogous data. The absence of these specific computational investigations highlights a niche area within chemical research yet to be explored and published in the public domain.
Reactivity and Mechanistic Studies of 1,4 Dibromo 2,3 Dimethoxybenzene in Organic Transformations
Transition Metal-Catalyzed Cross-Coupling Reactions
1,4-Dibromo-2,3-dimethoxybenzene is a versatile substrate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of two bromine atoms allows for sequential or double coupling reactions, while the electron-donating methoxy (B1213986) groups influence the reactivity of the aromatic ring. These reactions are typically catalyzed by palladium, although other metals are also employed. nih.govlibretexts.org
Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., Suzuki-Miyaura, Negishi, Sonogashira Couplings)
Palladium catalysts are widely used to facilitate the coupling of this compound with various partners. nih.govnih.gov The differential reactivity of the C-Br bonds can, in some cases, allow for selective mono- or di-substitution by carefully controlling reaction conditions.
Suzuki-Miyaura Coupling: This reaction pairs the dibromoarene with an organoboron reagent, such as an arylboronic acid, to form biaryl structures. nih.gov The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov While specific examples coupling this compound are not prevalent in readily available literature, the Suzuki-Miyaura coupling of various aryl halides is a well-established and robust transformation. nih.govnih.gov For instance, a range of aryl and heteroaryl bromides have been successfully coupled with boronic acids under mild, aqueous conditions at 37 °C using a Pd/SPhos catalyst system, demonstrating the broad applicability of the method. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. wikipedia.org Both palladium and nickel catalysts are effective for this transformation. wikipedia.org The reaction allows for the coupling of complex molecular fragments, making it a powerful tool in total synthesis. wikipedia.org
Sonogashira Coupling: To form a C(sp²)–C(sp) bond, the Sonogashira coupling is employed, which reacts the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. libretexts.orgwikipedia.org This method is fundamental for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reactivity difference between various aryl halides (I > Br > Cl) can be exploited to achieve selective couplings in polyhalogenated substrates. wikipedia.org
| Coupling Reaction | Catalyst/Reagents | Product Type | Key Features |
| Suzuki-Miyaura | Pd catalyst, Base, Organoboron reagent | Biaryls, etc. | Mild conditions, wide availability of reagents. nih.gov |
| Negishi | Pd or Ni catalyst, Organozinc reagent | Aryl-Alkyl, Aryl-Aryl, etc. | High functional group tolerance, versatile. wikipedia.org |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base, Alkyne | Arylalkynes | Forms C(sp²)-C(sp) bonds. wikipedia.org |
Exploration of Alternative Metal Catalysts (e.g., Nickel, Iron) in Cross-Coupling Chemistry
While palladium is the most common catalyst, research has focused on more earth-abundant and economical alternatives like nickel and iron. nyu.eduresearchgate.net
Nickel Catalysis: Nickel catalysts are effective for various cross-coupling reactions, including Negishi and Suzuki-Miyaura type couplings. wikipedia.orgnih.gov They are particularly adept at activating traditionally inert bonds, such as C-O bonds in methoxyarenes, and can be used in cross-electrophile couplings where two different electrophiles are coupled in the presence of a reductant. nih.govwisc.edu Nickel-catalyzed methods have been developed for the coupling of aryl chlorides, which are often less reactive than bromides, using N-heterocyclic carbene (NHC) ligands. organic-chemistry.org Recent advancements also include nickel-catalyzed photoredox reactions that utilize simple additives like tert-butylamine, effective for C-O and C-N bond formation. chemrxiv.org
Iron Catalysis: Iron-catalyzed cross-coupling offers a cost-effective and environmentally benign alternative. researchgate.netasianpubs.org Iron catalysts, often in the form of simple salts like Fe(acac)₃, have been used for coupling alkyl halides with Grignard reagents and for Suzuki-Miyaura type reactions of aryl boronic esters with alkyl bromides. researchgate.netasianpubs.org Mechanistic studies suggest these reactions often proceed via radical pathways. nih.gov Iron has also been used to catalyze the coupling of arylboronic acids with N-heterocycles and quinones under microwave irradiation. mun.ca
Detailed Mechanistic Investigations into Oxidative Addition, Transmetalation, and Reductive Elimination Steps
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and forms a new palladium(II) intermediate (Ar-Pd-X). The electron-donating methoxy groups on this compound are expected to increase the electron density of the aromatic ring, which generally facilitates this initial oxidative addition step.
Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium(II) center, displacing the halide. This forms a new diorganopalladium(II) intermediate (Ar-Pd-R). The exact mechanism of transmetalation can be complex and is often the rate-determining step of the cycle, frequently requiring a base in Suzuki-Miyaura couplings. researchgate.net
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, where the two organic groups are coupled together to form the new C-C or C-heteroatom bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr) at Bromine-Substituted Sites
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org A crucial requirement for the classical SNAr mechanism is the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com
The structure of this compound features two electron-donating methoxy groups. These groups increase the electron density of the benzene (B151609) ring, which deactivates it towards attack by nucleophiles. masterorganicchemistry.com Electron-donating substituents destabilize the negatively charged Meisenheimer complex, making the classical SNAr pathway energetically unfavorable. masterorganicchemistry.comyoutube.com Therefore, this compound is not an ideal substrate for SNAr reactions under standard conditions. Reactions would likely require harsh conditions or proceed through alternative, non-classical pathways such as a benzyne (B1209423) mechanism, which involves elimination followed by addition and is typically promoted by exceptionally strong bases. youtube.com
Cascade and Cycloaddition Reactions for Novel Molecular Architectures
The functional groups on this compound can be elaborated to create precursors for more complex transformations like cascade and cycloaddition reactions.
Synthesis of Sulfur-Containing Quinone Derivatives from Bis(bromomethyl) Precursors
A notable application involves the synthesis of sulfur-containing quinone derivatives, which starts from a related precursor, 1,4-dimethoxy-2,3-dimethylbenzene. researchgate.net This starting material can be readily converted into the key intermediate, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene , via a radical bromination using N-bromosuccinimide (NBS). researchgate.nettandfonline.com An improved, large-scale synthesis of this intermediate has been reported with a 77% yield. tandfonline.com
This synthetically useful 2,3-bis(bromomethyl)-1,4-dimethoxybenzene serves as a precursor for building novel molecular architectures. It has been successfully converted into new sulfur-containing quinone derivatives. researchgate.net This transformation highlights a pathway where the initial dimethoxybenzene core is first modified to introduce reactive bromomethyl groups, which then participate in subsequent cyclization reactions with sulfur-based nucleophiles to construct more complex, heterocyclic systems.
Annulation Reactions Leading to Polycyclic Systems and Macrocycles (e.g., Pillararenes)
There is no available scientific literature detailing the use of this compound as a starting material or intermediate in annulation reactions for the synthesis of polycyclic aromatic hydrocarbons or macrocyclic compounds like pillararenes. While the formation of pillararenes from various 1,4-dialkoxybenzenes is a known process, specific studies involving the 2,3-dibromo-substituted variant have not been reported in the searched scientific databases.
On-Surface Chemical Reactions and Directed Polymerization Pathways
Similarly, information regarding the behavior of this compound in on-surface chemical reactions, a field that explores chemical transformations on solid supports to create well-defined nanostructures, is absent from the available literature. There are no documented studies on its use as a molecular precursor for directed polymerization on surfaces to form covalent organic frameworks (COFs) or other polymers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,4-dibromo-2,3-dimethoxybenzene, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via electrophilic aromatic bromination of 2,3-dimethoxybenzene. A batch-scale procedure involves dissolving 2,3-dimethoxybenzene in acetic acid, followed by slow addition of bromine (Br₂) at 0–5°C to minimize di-bromination byproducts. After stirring for 3 hours, the product is isolated via vacuum filtration and purified by recrystallization from ethanol . Key equipment includes a 4 L Erlenmeyer flask, ice bath, and rotary evaporator. Optimal yields (~75–85%) are achieved with stoichiometric Br₂ (2.0 equiv.) and controlled temperature.
Q. How can researchers characterize the purity and structure of this compound?
- Methodology :
- GC-MS/HPLC : Purity is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) .
- NMR Spectroscopy : H NMR (CDCl₃) shows methoxy singlets at δ 3.85–3.90 ppm and aromatic proton signals as a singlet (δ 7.10–7.30 ppm). C NMR confirms bromine substitution via deshielded aromatic carbons (δ 115–120 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves the planar aromatic structure and Br/Methoxy group positions .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at room temperature, away from oxidizing agents .
- Disposal : Neutralize with sodium bicarbonate before incineration as hazardous waste .
Advanced Research Questions
Q. How do electronic effects of methoxy groups influence regioselectivity during bromination of 2,3-dimethoxybenzene?
- Methodology : The methoxy groups are strong ortho/para-directing activators. Bromination at the 1,4-positions occurs due to steric hindrance between adjacent methoxy groups (2,3-positions), favoring para-substitution. Computational modeling (DFT) of electron density maps or Hammett substituent constants (σ⁺) can predict reactivity. Experimental validation involves comparing isomer ratios via GC-MS under varying Br₂ concentrations .
Q. How can researchers resolve contradictions in reported bromination yields for this compound?
- Case Study : Discrepancies in yields (e.g., 70% vs. 85%) may arise from differences in solvent polarity (acetic acid vs. DCM), bromine stoichiometry, or workup procedures. A systematic study should:
- Compare solvents (polar protic vs. aprotic).
- Optimize Br₂ equivalents (1.8–2.2 equiv.).
- Track byproducts (e.g., mono-brominated intermediates) via TLC or LC-MS .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodology : The compound’s planar structure and halogen bonding often lead to dense crystal packing, complicating single-crystal growth. Strategies include:
- Solvent Screening : Use mixed solvents (ethanol/water) for slow evaporation.
- Temperature Gradients : Cool solutions from 40°C to 4°C over 48 hours.
- Seeding : Introduce microcrystals to induce nucleation. SHELXD software aids in solving partial occupancy issues .
Q. What are the applications of this compound in cross-coupling reactions?
- Methodology : The bromine atoms serve as leaving groups in Suzuki-Miyaura or Ullmann couplings. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
